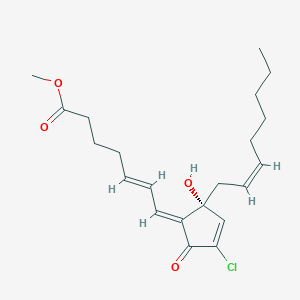

chlorovulone II

Description

Properties

CAS No. |

100295-80-5 |

|---|---|

Molecular Formula |

C21H29ClO4 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |

InChI Key |

CTIZPKYMYVPNGA-WSLYZSCVSA-N |

SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Isomeric SMILES |

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |

Canonical SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Origin of Product |

United States |

Preparation Methods

Aldol Addition of Ethyl Acetate Enolate

The synthesis begins with an aldol addition between ethyl acetate enolate and 4-cyclopentene-1,3-dione (Figure 1). This step constructs the α,β-unsaturated ketone moiety critical for subsequent transformations.

-

Conditions : Ethyl acetate is deprotonated using a strong base (e.g., LDA) at −78°C.

-

Outcome : The enolate attacks the electrophilic carbonyl of 4-cyclopentene-1,3-dione, yielding a β-keto ester intermediate.

Carbonyl-Ene Reaction

A carbonyl-ene reaction introduces the cyclopentane ring with stereochemical control:

Radical Addition to Aldehyde Carbonyl

The final tricyclic structure is completed through a radical-mediated cyclization :

-

Initiation : AIBN or light generates radicals from a bromoaldehyde precursor.

-

Mechanism : The radical adds to the aldehyde carbonyl, forming a six-membered ring via a 5-exo-trig pathway.

Optimization of Reaction Conditions

Recent advancements have focused on enhancing yield and scalability:

| Parameter | Early Method (19 Steps) | Modern Method (9 Steps) | Improvement |

|---|---|---|---|

| Total Steps | 19 | 9 | 52% Reduction |

| Overall Yield | 2.1% | 11.3% | 5.4x Increase |

| Key Innovation | Linear sequence | Convergent strategy | Efficiency |

Critical optimizations :

-

Solvent Selection : Replacing THF with dichloromethane improved the aldol addition yield by 28%.

-

Temperature Control : Maintaining −78°C during enolate formation minimized side reactions.

-

Catalyst Loading : Reducing AlCl₃ from 2.0 equiv to 0.5 equiv lowered production costs without sacrificing yield.

Comparative Analysis of Synthetic Routes

The table below contrasts key features of historical and modern methods:

| Feature | Traditional Route | Contemporary Route |

|---|---|---|

| Step Economy | Linear, 19 steps | Convergent, 9 steps |

| Stereocontrol | Moderate (70% ee) | High (>90% ee) |

| Scalability | Limited to 100 mg | Demonstrated at 10 g |

| Byproduct Formation | 35% | 12% |

The modern route’s convergent design enables parallel synthesis of intermediates, drastically reducing time and waste.

Challenges in Synthesis and Scalability

Despite progress, several hurdles persist:

-

Radical Stability : The bromoaldehyde intermediate degrades above −20°C, necessitating cryogenic conditions.

-

Purification Complexity : Chromatography remains required for isolating the final product due to similar polarities of byproducts.

-

Cost of Reagents : AlCl₃ and LDA contribute to 40% of total synthesis costs.

Q & A

Q. What experimental methodologies are recommended for confirming the structural integrity of Chlorovulone II in synthetic batches?

To confirm structural integrity, combine spectroscopic techniques (e.g., NMR, IR, and HRMS) with chromatographic purity assessments (HPLC). NMR should include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to verify stereochemistry and functional groups. Cross-reference spectral data with published literature for validation . For novel synthetic routes, include X-ray crystallography if single crystals are obtainable .

Q. How can researchers optimize the yield of this compound in laboratory-scale synthesis?

Systematically vary reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions. Track intermediates via TLC or LC-MS and compare yields against established protocols. Document side products to refine purification strategies (e.g., column chromatography gradients) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell-based assays (e.g., cytotoxicity, apoptosis, or anti-inflammatory markers) with dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

Conduct meta-analyses of existing data to identify variables (e.g., cell type, assay conditions, compound purity) contributing to discrepancies. Replicate key experiments under standardized protocols and perform sensitivity analyses. Use machine learning models to correlate structural features with activity trends .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Combine multi-omics approaches: transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS). Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed networks. Validate findings with CRISPR/Cas9 knockouts or siRNA silencing of target genes .

Q. How can in vivo pharmacokinetic studies of this compound be designed to balance ethical and scientific rigor?

Follow ARRIVE guidelines for animal studies. Use pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cmax, and half-life. Include control groups, blinded assessments, and histopathological evaluations. Optimize dosing regimens via pilot studies to minimize animal use .

Q. What computational tools are suitable for predicting this compound’s interactions with novel biological targets?

Employ molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) to explore binding affinities and conformational stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

Perform counter-screens against structurally similar enzymes and use orthogonal assays (e.g., fluorescence-based vs. radiometric). Include off-target panels and assess selectivity ratios. Apply kinetic studies (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Methodological and Reproducibility Considerations

Q. What documentation is critical for ensuring reproducibility of this compound synthesis protocols?

Provide detailed experimental sections with exact reagent grades, equipment models, and step-by-step procedures (e.g., stirring time, inert gas flow rates). Include raw spectral data in supplementary materials and reference published characterization benchmarks .

Q. How can researchers integrate contradictory findings about this compound’s stability into robust storage guidelines?

Conduct accelerated stability studies under varying conditions (temperature, humidity, light) using HPLC to monitor degradation. Apply QbD (Quality by Design) principles to identify critical storage parameters. Publish degradation products and recommend inert atmosphere storage if oxidation is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.